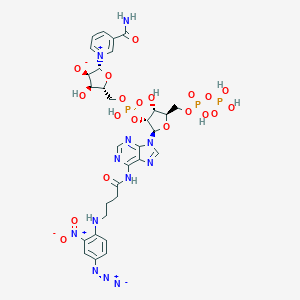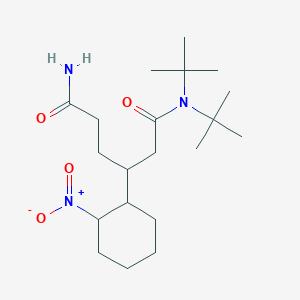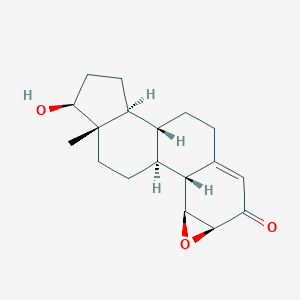
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of uracil derivatives, which are widely used in medicinal chemistry, biochemistry, and molecular biology.
科学的研究の応用
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- involves the inhibition of thymidylate synthase, an enzyme that is essential for DNA synthesis. This leads to the inhibition of cancer cell growth and proliferation.
In addition to its anticancer properties, Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- has also been studied for its potential applications in the treatment of viral infections. Studies have shown that this compound has potent antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza virus. The mechanism of action of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- involves the inhibition of viral DNA or RNA synthesis, which leads to the inhibition of viral replication.
作用機序
The mechanism of action of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- involves the inhibition of thymidylate synthase or viral DNA or RNA synthesis, depending on the application. Thymidylate synthase is an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- prevents the synthesis of DNA, which leads to the inhibition of cancer cell growth and proliferation. In the case of viral infections, Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- inhibits viral DNA or RNA synthesis, which leads to the inhibition of viral replication.
Biochemical and Physiological Effects:
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- has several biochemical and physiological effects, depending on the application. In the case of cancer treatment, this compound inhibits thymidylate synthase, which leads to the inhibition of DNA synthesis and cancer cell growth. In the case of viral infections, Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- inhibits viral DNA or RNA synthesis, which leads to the inhibition of viral replication.
実験室実験の利点と制限
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- has several advantages and limitations for lab experiments. One of the advantages is its potent anticancer and antiviral activity, which makes it a promising candidate for further research. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations is its potential toxicity, which requires careful handling and testing.
将来の方向性
There are several future directions for the research of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro-. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the study of its potential applications in other fields, such as neuroscience and immunology. Additionally, further research is needed to investigate its potential side effects and toxicity in vivo, which will be important for its clinical translation. Finally, the development of novel derivatives and analogs of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- may lead to the discovery of even more potent and selective compounds.
合成法
The synthesis of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- can be achieved through several methods. One of the most common methods involves the reaction of 5-fluorouracil with 3-(3-bromo-4-methoxybenzyl) bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization.
特性
CAS番号 |
102613-16-1 |
|---|---|
製品名 |
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- |
分子式 |
C12H10BrFN2O3 |
分子量 |
329.12 g/mol |
IUPAC名 |
3-[(3-bromo-4-methoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10BrFN2O3/c1-19-10-3-2-7(4-8(10)13)6-16-11(17)9(14)5-15-12(16)18/h2-5H,6H2,1H3,(H,15,18) |
InChIキー |
YZAUGSTYMGFVRY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Br |
正規SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Br |
その他のCAS番号 |
102613-16-1 |
同義語 |
3-[(3-bromo-4-methoxy-phenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



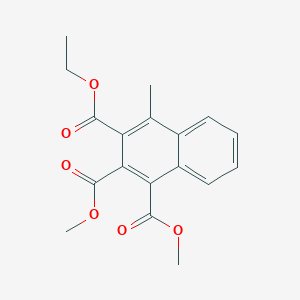
![[Bromo(dideuterio)methyl]benzene](/img/structure/B10639.png)
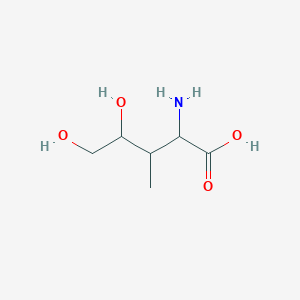
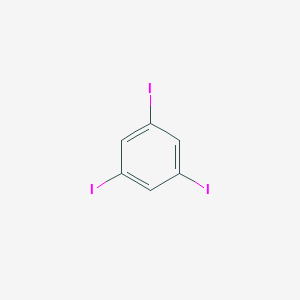
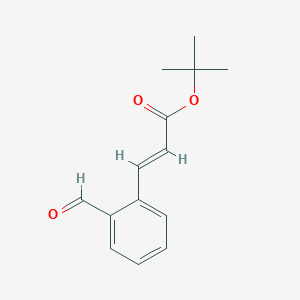
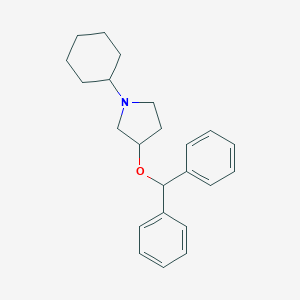
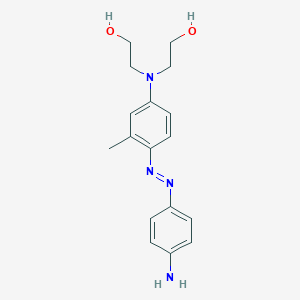
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
![4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine](/img/structure/B10651.png)
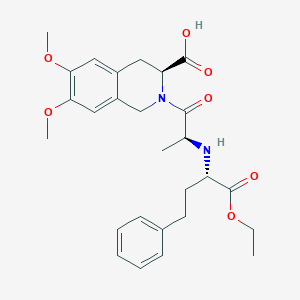
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)
